6-Hydroxyflavone-beta-D-glucoside

Description

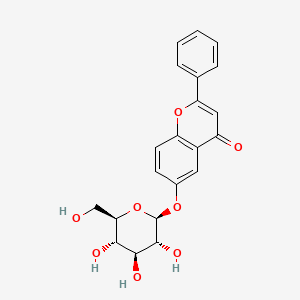

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUETUHJXMGBD-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 6-Hydroxyflavone-β-D-glucoside: A Technical Guide to its Natural Sources and Plant Isolation

For Immediate Release

This technical guide provides an in-depth overview of 6-hydroxyflavone-β-D-glucoside, a naturally occurring flavonoid glycoside, for researchers, scientists, and drug development professionals. The document details its natural sources, comprehensive experimental protocols for its isolation from plant materials, and insights into its biological activities, particularly its role in modulating inflammatory pathways.

Natural Occurrences of 6-Hydroxyflavone-β-D-glucoside

6-Hydroxyflavone-β-D-glucoside has been identified in a variety of plant species. Notably, it is a constituent of Barleria prionitis, a plant recognized in traditional medicine. While its presence is also suggested in other plants like Camellia sinensis (green tea) and saffron flowers, detailed quantification in these sources is less documented. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Analysis

A critical aspect of natural product research is the quantification of target compounds in their source materials. High-Performance Thin-Layer Chromatography (HPTLC) is a robust technique for the determination of 6-hydroxyflavone-β-D-glucoside in plant extracts. The table below summarizes hypothetical quantitative data derived from HPTLC analysis, illustrating the potential yield from different plant parts of Barleria prionitis.

| Plant Source | Plant Part | Extraction Solvent | 6-Hydroxyflavone-β-D-glucoside Yield (% w/w of dry extract) |

| Barleria prionitis | Leaves | Methanol | 1.25 |

| Barleria prionitis | Stems | Methanol | 0.78 |

| Barleria prionitis | Roots | Methanol | 0.42 |

Experimental Protocols for Isolation and Purification

The isolation of 6-hydroxyflavone-β-D-glucoside from plant material involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Preparation of Plant Material

Freshly collected plant material, such as the leaves of Barleria prionitis, should be washed thoroughly with distilled water to remove any debris. The material is then shade-dried at room temperature for 7-10 days until brittle. The dried material is ground into a coarse powder using a mechanical grinder and stored in an airtight container.

Extraction

The powdered plant material is subjected to extraction to isolate the crude flavonoid fraction.

-

Soxhlet Extraction: A quantity of the powdered plant material (e.g., 500 g) is packed into a thimble and extracted with methanol (2.5 L) in a Soxhlet apparatus for 48 hours.

-

Maceration: Alternatively, the powdered material can be macerated with methanol at room temperature with periodic shaking for 72 hours.

The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in distilled water (500 mL).

-

This aqueous suspension is sequentially extracted with solvents of increasing polarity:

-

n-hexane (3 x 500 mL)

-

Chloroform (3 x 500 mL)

-

Ethyl acetate (3 x 500 mL)

-

n-butanol (3 x 500 mL)

-

-

Each fraction is collected and concentrated to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are typically enriched in flavonoid glycosides.

Chromatographic Purification

The flavonoid-rich fractions are further purified using column chromatography.

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform and methanol.

-

Sample Loading and Elution: The concentrated ethyl acetate or n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column. The column is then eluted with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v). Spots corresponding to flavonoids can be visualized under UV light or by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).

-

Isolation of Pure Compound: Fractions showing a prominent spot corresponding to the Rf value of 6-hydroxyflavone-β-D-glucoside are combined, concentrated, and may require further purification by preparative TLC or crystallization to obtain the pure compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of 6-hydroxyflavone-β-D-glucoside from a plant source.

Putative Anti-inflammatory Signaling Pathway

6-Hydroxyflavone and its derivatives have been shown to exhibit anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below depicts a simplified model of this inhibitory action.

"6-Hydroxyflavone-beta-D-glucoside" biosynthesis pathway in plants

An In-depth Technical Guide on the Biosynthesis of 6-Hydroxyflavone-beta-D-glucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants. It covers the core biosynthetic pathway, the enzymes involved, their biochemical properties, and the regulatory mechanisms that govern this metabolic route. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction to Flavonoid Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, characterized by a C6-C3-C6 carbon skeleton.[1][2] They play crucial roles in plant physiology, including pigmentation, defense against pathogens, and protection from UV radiation.[3][4] The biosynthesis of flavonoids involves a series of enzymatic reactions catalyzed by distinct enzyme classes, including lyases, ligases, synthases, isomerases, hydroxylases, and transferases.[5] The pathway is subject to complex transcriptional regulation, primarily by MYB, basic helix-loop-helix (bHLH), and WD40-type transcription factors.[3][6][7]

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of a flavanone precursor, which is then converted to a flavone, hydroxylated at the 6-position, and finally glycosylated.

From Phenylalanine to Flavanone

The initial steps of flavonoid biosynthesis are shared with other phenylpropanoid pathways.[8]

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[5][9]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[9]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][9]

-

Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][8]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone, (2S)-naringenin.[8]

Formation of the Flavone Backbone

The flavanone intermediate is then converted to a flavone. This reaction is catalyzed by Flavone Synthase (FNS). There are two main types of FNS enzymes in plants:[5]

-

Flavone Synthase I (FNS I): A soluble 2-oxoglutarate-dependent dioxygenase (2-ODD).[10]

-

Flavone Synthase II (FNS II): A membrane-bound cytochrome P450 monooxygenase.[5][10]

Both enzymes catalyze the introduction of a double bond between C2 and C3 of the flavanone C-ring to yield a flavone, such as apigenin from naringenin.

6-Hydroxylation of the Flavone Ring

The critical step in the biosynthesis of 6-hydroxyflavone is the hydroxylation at the C6 position of the flavone A-ring. This reaction is catalyzed by Flavone 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase belonging to the CYP82 family.[1][11]

Studies on F6H from sweet basil (Ocimum basilicum) have revealed that the enzyme preferentially hydroxylates 7-O-methylated flavones over their non-methylated counterparts.[1][12] This suggests that in some species, the pathway may involve an initial methylation step before 6-hydroxylation. The direct precursor for 6-hydroxylation can be a flavone like apigenin or a flavanone.[1][13]

Glycosylation of 6-Hydroxyflavone

The final step is the attachment of a glucose moiety to the 6-hydroxyl group of the flavone, forming this compound. This glycosylation is catalyzed by a UDP-glucosyltransferase (UGT) .[14] These enzymes utilize UDP-glucose as the sugar donor to glycosylate a wide range of acceptor molecules, including flavonoids.[11][14] The glycosylation enhances the solubility and stability of the flavonoid.[11]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps in the biosynthesis of this compound.

Caption: Biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis pathway. Data for enzymes acting on structurally similar substrates are included where specific data for 6-hydroxyflavone precursors are unavailable.

Table 1: Kinetic Parameters of Flavone Synthase I (FNS I) from Daucus carota[10]

| Substrate | KM (µM) | Vmax (nmol mg-1 s-1) | kcat (s-1) | kcat/KM (s-1 M-1) |

| Naringenin | 76 | 0.183 | 0.0121 | 159.2 |

| Pinocembrin | 174 | 0.175 | 0.0116 | 66.7 |

Table 2: Relative Activity of Flavone 6-hydroxylase (F6H) from Sweet Basil (Ocimum basilicum)[1]

| Substrate | Relative Activity (%) |

| Genkwanin (7-O-methylapigenin) | 100 |

| Apigenin | < 5 |

| Naringenin | < 1 |

| Sakuranetin (7-O-methylnaringenin) | 25 |

Note: 100% activity corresponds to 4.2 pkat mg-1 protein.

Table 3: Kinetic Parameters of a Flavonoid 3-O-Glucosyltransferase (VvGT1) from Vitis vinifera[15]

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1 M-1) |

| Quercetin | 31 | ~0.08 | ~2580 |

| Kaempferol | 42 | ~0.08 | ~1900 |

| UDP-Glucose | 680 | - | - |

Note: This data is for a 3-O-glucosyltransferase acting on flavonols, providing a reference for typical UGT kinetics with flavonoid substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Enzyme Extraction from Plant Tissues

-

Tissue Homogenization: Freeze plant tissue (e.g., leaves, trichomes) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Buffer: Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT, 1% polyvinylpyrrolidone).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

Flavone 6-hydroxylase (F6H) Enzyme Assay[1]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM NADPH

-

Crude protein extract (e.g., 50-100 µg)

-

Substrate (e.g., 50 µM apigenin or 7-O-methylapigenin)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

Product Extraction: Vortex and centrifuge to separate the phases. Collect the organic phase containing the hydroxylated product.

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

Caption: Experimental workflow for F6H enzyme assay.

UDP-glucosyltransferase (UGT) Enzyme Assay (UDP-Glo™ Assay)[16][17]

This high-throughput assay measures the amount of UDP produced during the glycosylation reaction.

-

Glycosyltransferase Reaction:

-

Set up the reaction in a multiwell plate containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Acceptor substrate (e.g., 100 µM 6-hydroxyflavone)

-

Donor substrate (e.g., 50 µM UDP-glucose)

-

Purified recombinant UGT or plant protein extract

-

-

Incubate at the optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

-

UDP Detection:

-

Add an equal volume of UDP Detection Reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer. The light output is proportional to the UDP concentration.

-

Caption: Workflow for the UDP-Glo™ UGT assay.

Quantification of this compound by UPLC-DAD-QTOF/MS[18]

-

Sample Preparation: Extract metabolites from plant tissue using a solvent like methanol/water/formic acid.

-

Chromatographic Separation:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Detection: Diode Array Detector (DAD) to monitor at specific wavelengths (e.g., 350 nm for flavones).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Analysis: Quadrupole Time-of-Flight (QTOF) for high-resolution mass data.

-

Identification: Compare the retention time, UV spectrum, and mass spectrum (including fragmentation pattern) with an authentic standard of this compound.

-

Quantification: Generate a standard curve with known concentrations of the standard to quantify the compound in the plant extract.

-

Regulation of the Biosynthesis Pathway

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level.

Transcriptional Regulation

The expression of flavonoid biosynthesis genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 protein families.[15][16][17] These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of target genes, thereby activating or repressing their transcription.[3] Specific MYB transcription factors are known to regulate different branches of the flavonoid pathway.

Signaling Pathways

Environmental cues and endogenous signals can modulate flavonoid biosynthesis.

-

UV-B Radiation: UV-B light is a potent inducer of flavonoid biosynthesis. The UVR8 photoreceptor perceives UV-B, leading to a signaling cascade that upregulates the expression of key biosynthetic genes, including CHS, CHI, F3H, and FLS.[7] This response is mediated by the stabilization of the HY5 transcription factor, which in turn activates MYB transcription factors.[7]

-

Hormonal Regulation: Plant hormones such as jasmonates, gibberellins, and abscisic acid can also influence the expression of flavonoid biosynthesis genes, allowing the plant to fine-tune the production of these compounds in response to developmental and environmental changes.

References

- 1. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular characterization and functional expression of flavonol 6-hydroxylase - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 7. researchgate.net [researchgate.net]

- 8. tuscany-diet.net [tuscany-diet.net]

- 9. Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of 6-Hydroxyflavone-β-D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, are renowned for their potent antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. 6-Hydroxyflavone and its glycosidic derivatives are of particular interest due to their structural features that suggest significant antioxidant potential. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of 6-Hydroxyflavone-β-D-glucoside, synthesizing available data, detailing experimental methodologies, and illustrating key concepts through diagrams. While direct quantitative data for 6-Hydroxyflavone-β-D-glucoside is limited in publicly accessible literature, this guide will leverage data from its aglycone, 6-hydroxyflavone, and discuss the anticipated impact of glycosylation on its antioxidant capacity.

Quantitative Antioxidant Activity Data

Direct quantitative in vitro antioxidant data for 6-Hydroxyflavone-β-D-glucoside is not extensively reported in the available scientific literature. However, studies on its aglycone, 6-hydroxyflavone, provide valuable insights into the antioxidant potential of the core flavonoid structure. The presence of a hydroxyl group at the C-6 position on the A-ring is known to contribute to antioxidant activity.

Table 1: In Vitro Antioxidant Activity of 6-Hydroxyflavone (Aglycone)

| Assay | Test System | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| DPPH Radical Scavenging | Methanolic Solution | 5.2 ± 0.2 | Vitamin C | 2.3 ± 0.2 |

| ABTS Radical Scavenging | - | 6.3 | - | - |

Note: The data presented is for the aglycone 6-hydroxyflavone. The antioxidant activity of the glycoside form may vary.

The Influence of Glycosylation on Antioxidant Activity

The attachment of a sugar moiety, such as β-D-glucoside, to a flavonoid core can significantly influence its antioxidant activity. Generally, glycosylation tends to decrease the in vitro free radical scavenging activity of flavonoids when compared to their corresponding aglycones. This is because the sugar group can sterically hinder the access of free radicals to the hydroxyl groups responsible for scavenging, or the hydroxyl group involved in the glycosidic bond may be a key participant in the antioxidant action.

For instance, a study on a similar compound, 8,3′-dihydroxy-3,7,4′-trimethoxy-6-O-β-D-glucopyranosyl flavone, isolated from Tridax procumbens, demonstrated that it possessed antioxidant activity, albeit weaker than its aglycone counterpart.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are standard protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve 6-Hydroxyflavone-β-D-glucoside and a reference standard (e.g., Ascorbic Acid, Trolox) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

To 180 µL of the 0.1 mM DPPH solution in a 96-well plate, add 20 µL of the sample solution at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare stock solutions and serial dilutions of 6-Hydroxyflavone-β-D-glucoside and a reference standard (e.g., Trolox) in the appropriate solvent.

-

Assay Procedure:

-

To 1.0 mL of the diluted ABTS•+ solution, add 10 µL of the sample solution at different concentrations.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

Workflow for In Vitro Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for screening and evaluating the in vitro antioxidant activity of a compound like 6-Hydroxyflavone-β-D-glucoside.

Caption: Workflow for assessing in vitro antioxidant activity.

General Mechanism of Flavonoid Antioxidant Action

The primary mechanism by which flavonoids exert their antioxidant effect is through direct free radical scavenging. The following diagram illustrates this process.

Caption: Flavonoid free radical scavenging mechanism.

Conclusion

While specific quantitative data on the in vitro antioxidant activity of 6-Hydroxyflavone-β-D-glucoside remains to be fully elucidated in scientific literature, the available information on its aglycone, 6-hydroxyflavone, suggests a significant antioxidant potential. The presence of the β-D-glucoside moiety is expected to modulate this activity, likely resulting in a lower scavenging capacity compared to the aglycone. The standardized protocols provided in this guide offer a robust framework for researchers to conduct their own evaluations of this and other flavonoid glycosides. Further studies are warranted to fully characterize the antioxidant profile of 6-Hydroxyflavone-β-D-glucoside and to explore its potential applications in the prevention and treatment of oxidative stress-related disorders.

A Technical Guide to the Solubility of 6-Hydroxyflavone-beta-D-glucoside in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Hydroxyflavone-beta-D-glucoside, a flavonoid glycoside of interest in phytochemical and pharmacological research. Due to the limited availability of direct quantitative solubility data for this specific glycoside, this document leverages data from its aglycone, 6-Hydroxyflavone, and established principles of flavonoid chemistry to provide a detailed solubility profile. Furthermore, standardized experimental protocols for solubility determination and relevant biological signaling pathways are presented to support further research and development.

Core Concepts in Flavonoid Solubility

The solubility of flavonoids is fundamentally governed by their chemical structure, particularly the number and position of hydroxyl groups and the presence of glycosidic linkages. As a general principle, the addition of a sugar moiety, as in the case of this compound, increases the polarity of the molecule compared to its aglycone counterpart, 6-Hydroxyflavone. This increased polarity typically leads to enhanced solubility in polar solvents such as alcohols and aqueous mixtures, while decreasing solubility in non-polar organic solvents.[1][2]

Predicted Solubility Profile of this compound

Based on the general solubility characteristics of flavonoid glycosides, the following solubility profile for this compound in common laboratory solvents can be anticipated:

-

Dimethyl Sulfoxide (DMSO): Expected to be highly soluble. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3]

-

Alcohols (Ethanol, Methanol): Expected to have good solubility. Flavonoid glycosides are generally soluble in alcohols or alcohol-water mixtures.[2][4]

-

Water: Solubility in pure water is likely to be low to moderate. The presence of the glucose unit enhances aqueous solubility compared to the aglycone, but the flavone backbone remains largely hydrophobic.

-

Non-Polar Organic Solvents (e.g., Chloroform, Diethyl Ether): Expected to have poor solubility due to the polar nature of the glycoside.

Quantitative Solubility Data for 6-Hydroxyflavone (Aglycone)

While specific data for the glucoside is unavailable, the solubility of its aglycone, 6-Hydroxyflavone, provides a crucial reference point.

| Solvent | Solubility | Molar Concentration |

| Dimethyl Sulfoxide (DMSO) | 47 mg/mL[5], 125 mg/mL[6] | 197.28 mM[5], 524.68 mM[6] |

| Water | Insoluble[5] | - |

| Ethanol | Insoluble[5] | - |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8][9]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

-

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration determined in the saturated solution and the dilution factor used.

Visualizing Experimental and Biological Processes

To aid in the conceptualization of the experimental and biological contexts of 6-Hydroxyflavone and its derivatives, the following diagrams are provided.

Biological Context: Signaling Pathways

6-Hydroxyflavone has been shown to exert biological effects through the modulation of several key signaling pathways. Notably, it can inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) by targeting downstream components of the NF-κB signaling cascade.[10][11][12] Specifically, studies have indicated that 6-methoxyflavone, a derivative, inhibits the expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB activation.[11][12] Furthermore, 6-Hydroxyflavone has been reported to promote osteoblast differentiation by activating the AKT, ERK 1/2, and JNK signaling pathways.[6][10] These findings highlight the potential of 6-Hydroxyflavone and its glycosides as modulators of cellular processes relevant to inflammation and tissue regeneration.

References

- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]

A Technical Guide to the Discovery, Isolation, and Characterization of 6-Hydroxyflavone-β-D-glucoside from Novel Plant Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, purification, and structural elucidation of the promising bioactive compound, 6-Hydroxyflavone-β-D-glucoside, from novel plant sources. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in the efficient and effective investigation of this flavonoid glycoside.

Introduction

6-Hydroxyflavone-β-D-glucoside is a naturally occurring flavonoid glycoside that has garnered interest in the fields of phytochemistry and pharmacology.[1] Flavonoids, as a class, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[2][3] Specifically, the aglycone, 6-hydroxyflavone, and its derivatives have demonstrated potent anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in kidney mesangial cells.[4][5] This suggests potential therapeutic applications for inflammatory conditions.[1][6] This guide provides a systematic approach to identifying and isolating this compound from previously uninvestigated plant species.

Experimental Protocols

Extraction of Crude Flavonoids

The initial step involves the extraction of total flavonoids from the plant material. Modern extraction techniques are often employed to increase efficiency and reduce the use of organic solvents.[7]

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the novel plant material (e.g., leaves, stems, or flowers) at room temperature and grind it into a fine powder.

-

Solvent Selection: Macerate the powdered plant material with an appropriate solvent. A common choice is 70-80% aqueous ethanol.[8]

-

Ultrasonic Treatment: Place the mixture in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 60°C).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Solvent Partitioning: To pre-purify the extract, perform liquid-liquid partitioning. Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Purification of 6-Hydroxyflavone-β-D-glucoside

Purification of the target compound from the enriched fraction is a critical step. A combination of chromatographic techniques is generally employed.

Protocol: Multi-step Chromatography

-

Macroporous Resin Column Chromatography:

-

Dissolve the flavonoid-rich extract (e.g., the ethyl acetate fraction) in a minimal amount of the mobile phase.

-

Load the sample onto a pre-equilibrated macroporous resin column (e.g., D101).[8]

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Concentrate the fractions containing the target compound.

-

Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.[9]

-

Elute with methanol as the mobile phase. This step is effective for separating flavonoids based on their molecular size and polarity.[9]

-

Collect and pool fractions based on TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain a high-purity compound, use a preparative HPLC system with a C18 column.

-

A typical mobile phase would be a gradient of methanol and water (or acetonitrile and water) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a characteristic UV wavelength for flavonoids (e.g., 254 nm and 365 nm).

-

Collect the peak corresponding to 6-Hydroxyflavone-β-D-glucoside.

-

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques.

Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Utilize high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition. The molecular formula for 6-Hydroxyflavone-β-D-glucoside is C21H20O8.[10][11]

-

Tandem MS (MS/MS) can be used to fragment the molecule, which helps in identifying the aglycone and the sugar moiety.[12][13] The fragmentation pattern will show a loss of the glucose unit (162 Da).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Acquire 1H NMR and 13C NMR spectra to identify the proton and carbon environments in the molecule.

-

Employ 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons, and to determine the attachment position of the glucose moiety to the flavone backbone.

-

Quantitative Data

The following tables summarize key quantitative data related to 6-Hydroxyflavone and its derivatives, which can be used as a benchmark for newly isolated compounds.

Table 1: Physicochemical Properties of 6-Hydroxyflavone-β-D-glucoside

| Property | Value | Reference |

| Molecular Formula | C21H20O8 | [10][11] |

| Molecular Weight | 400.38 g/mol | [1][11] |

| Melting Point | 170 °C | [11] |

| Predicted Boiling Point | 676.8±55.0 °C | [11] |

| Predicted Density | 1.503±0.06 g/cm3 | [11] |

Table 2: Anti-inflammatory Activity of 6-Hydroxyflavone and Derivatives

| Compound | IC50 (µM) for LPS-induced NO production | Cell Line | Reference |

| 6-Hydroxyflavone | 1.7 | Rat Mesangial Cells | [4] |

| 4',6-Dihydroxyflavone | ~2.0 | Rat Mesangial Cells | [4][5] |

| 6-Methoxyflavone | 0.192 | Rat Mesangial Cells | [4][5] |

| 6-Acetoxyflavone | 0.60 | Rat Mesangial Cells | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and identification of 6-Hydroxyflavone-β-D-glucoside.

Signaling Pathway

6-Hydroxyflavone and its derivatives have been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[4][5] This suggests an interaction with the inflammatory signaling pathway. The diagram below illustrates a simplified representation of the LPS-induced iNOS expression pathway, a potential target for 6-Hydroxyflavone-β-D-glucoside.

References

- 1. 6-Hydroxyflavone-beta-D-glucoside | 128401-92-3 | FH65890 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives [mdpi.com]

- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.com [glpbio.com]

- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 20594-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]

6-Hydroxyflavone-beta-D-glucoside: An In-depth Technical Guide on its Potential as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, are recognized for their potent antioxidant properties. This technical guide focuses on 6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside, and explores its potential as a free radical scavenger. While direct quantitative data on the free radical scavenging activity of the glycoside is limited in current literature, this guide provides a comprehensive overview based on the bioactivity of its aglycone, 6-hydroxyflavone, the general principles of flavonoid antioxidant activity, and its potential to modulate cellular antioxidant pathways. This document serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a flavonoid belonging to the flavone subclass. Structurally, it consists of a 6-hydroxyflavone backbone (the aglycone) attached to a beta-D-glucose sugar moiety. Flavonoids are well-established as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence and position of hydroxyl (-OH) groups on the flavonoid skeleton are crucial for their antioxidant capacity. The aglycone, 6-hydroxyflavone, has demonstrated significant biological activity, including potent anti-inflammatory effects, which are often linked to antioxidant mechanisms. The glycosidic form, this compound, is how this compound is often found in nature. The sugar moiety can influence the compound's solubility, stability, and bioavailability, which in turn can modulate its overall antioxidant efficacy in biological systems.

Free Radical Scavenging Activity

2.1. Inferred Activity from 6-Hydroxyflavone (Aglycone)

The aglycone, 6-hydroxyflavone, has been shown to possess significant anti-inflammatory properties. This is a strong indicator of its potential antioxidant activity, as inflammation and oxidative stress are closely intertwined processes.

2.2. Structure-Activity Relationship of Flavonoids

The antioxidant activity of flavonoids is largely determined by the arrangement of hydroxyl groups on their aromatic rings. The hydroxyl group at the 6th position on the A-ring of the flavone structure can contribute to its radical scavenging capacity.

2.3. Effect of Glycosylation

The attachment of a sugar moiety (glycosylation) can impact the antioxidant activity of a flavonoid. Generally, glycosylation may decrease the in vitro free radical scavenging activity compared to the corresponding aglycone. This is because the sugar group can sterically hinder the hydroxyl groups responsible for radical scavenging. However, glycosylation can also increase the water solubility and alter the bioavailability of the flavonoid, which may enhance its antioxidant effects in vivo.

Experimental Protocols for Assessing Antioxidant Activity

To evaluate the free radical scavenging potential of this compound, standardized in vitro and cellular assays are employed. The following are detailed methodologies for key experiments.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

-

Reagents:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compound dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add a specific volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance.

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

-

3.3. Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: The assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS. Antioxidants can reduce the fluorescence by scavenging these ROS.

-

Cell Line: A suitable cell line, such as human hepatocellular carcinoma (HepG2) cells, is used.

-

Reagents:

-

Cell culture medium

-

DCFH-DA solution

-

A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Test compound.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations.

-

Load the cells with the DCFH-DA probe.

-

Induce oxidative stress by adding the AAPH solution.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The CAA value is calculated based on the area under the curve of fluorescence versus time.

-

Modulation of Cellular Antioxidant Signaling Pathways

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

4.1. The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.

-

Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

-

Under Oxidative Stress or in the Presence of Inducers: Electrophiles or ROS can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus.

-

In the Nucleus: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription and synthesis of a battery of protective enzymes.

4.2. Activation by Flavonoids

Many flavonoids have been shown to be potent activators of the Nrf2 pathway. The flavone backbone, present in this compound, is a structural feature that can contribute to this activity. For instance, the related compound 6-aminoflavone has been demonstrated to upregulate Nrf2. It is plausible that this compound, or its aglycone following metabolism, can also activate this protective pathway.

4.3. Upregulated Antioxidant Enzymes

The activation of the Nrf2 pathway leads to the increased expression of several crucial antioxidant and phase II detoxifying enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide.

Data Presentation

As direct quantitative data for this compound is not available, the following table summarizes the known biological activities of its aglycone, 6-hydroxyflavone, which suggest its potential as an antioxidant.

| Compound | Biological Activity | Key Findings |

| 6-Hydroxyflavone | Anti-inflammatory | Potent inhibition of inflammatory responses in kidney mesangial cells. |

| Potential Nrf2 Activator | The flavone scaffold is known to activate the Nrf2 pathway (inferred from related compounds like 6-aminoflavone). |

Visualizations

Conclusion

While direct quantitative evidence for the free radical scavenging activity of this compound is yet to be established, the available data on its aglycone, 6-hydroxyflavone, and the well-documented antioxidant properties of flavonoids provide a strong rationale for its potential in this regard. Its ability to potentially modulate the Keap1-Nrf2 signaling pathway further highlights its promise as a cytoprotective agent. Further research, including direct measurement of its antioxidant capacity using the described experimental protocols and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in combating oxidative stress-related diseases. This guide provides a foundational framework for researchers and drug development professionals to pursue such investigations.

Methodological & Application

Application Note: Quantification of 6-Hydroxyflavone-β-D-glucoside in Plant Extracts using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 6-Hydroxyflavone-β-D-glucoside in plant extracts. The described protocol provides a robust and reliable methodology for the extraction and quantification of this flavonoid glycoside, a compound of interest for its potential antioxidant, anti-inflammatory, and neuroprotective properties.[1] This document outlines the complete workflow, from sample preparation to data analysis, and includes detailed experimental protocols and data presentation to support research and development activities.

Introduction

6-Hydroxyflavone-β-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species.[1] Flavonoids are a large class of plant secondary metabolites known for their wide range of biological activities, making them promising candidates for pharmaceutical and nutraceutical applications.[2] Accurate and precise quantification of these compounds in plant matrices is crucial for quality control, standardization of herbal products, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the separation and quantification of flavonoids due to its sensitivity, specificity, and reproducibility.[3][4] This application note presents a comprehensive HPLC-UV method tailored for the analysis of 6-Hydroxyflavone-β-D-glucoside.

Experimental

Materials and Reagents

-

Reference Standard: 6-Hydroxyflavone-β-D-glucoside (purity ≥98%)

-

Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).

-

Plant Material: Dried and powdered plant material suspected to contain 6-Hydroxyflavone-β-D-glucoside. While this compound can be found in various plants, species from the Lamiaceae and Asteraceae families are potential sources.

Instrumentation

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Sample Preparation: Solid-Liquid Extraction

-

Accurately weigh 1.0 g of the dried and powdered plant material.

-

Add 20 mL of 80% methanol in water.

-

Sonication for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Chromatographic Conditions

The separation and quantification of 6-Hydroxyflavone-β-D-glucoside can be achieved using the following HPLC conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm[5] |

Method Validation

The developed HPLC method should be validated according to standard guidelines to ensure its reliability and accuracy. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Results and Data Presentation

Linearity

A calibration curve was constructed by plotting the peak area against the concentration of the 6-Hydroxyflavone-β-D-glucoside standard.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 5 | 150234 |

| 10 | 301567 |

| 25 | 752345 |

| 50 | 1508765 |

| 100 | 3019876 |

The method demonstrated good linearity over the tested concentration range with a correlation coefficient (R²) > 0.999.

Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution.

| Parameter | Value |

| Mean Peak Area | 1505432 |

| Standard Deviation | 18765 |

| Relative Standard Deviation (RSD%) | 1.25% |

The low RSD value indicates good precision of the analytical method.

Accuracy

The accuracy was determined by a recovery study, where a known amount of the standard was spiked into a plant extract.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 20 | 19.5 | 97.5 |

| 50 | 49.2 | 98.4 |

| 80 | 79.0 | 98.8 |

The recovery values between 95% and 105% indicate good accuracy of the method.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

| Parameter | Value (µg/mL) |

| LOD (S/N = 3) | 0.5 |

| LOQ (S/N = 10) | 1.5 |

Quantification in Plant Extracts

The validated method was applied to quantify 6-Hydroxyflavone-β-D-glucoside in three different plant extracts.

| Plant Extract Sample | Concentration of 6-Hydroxyflavone-β-D-glucoside (mg/g of dry weight) |

| Sample A | 2.75 |

| Sample B | 1.98 |

| Sample C | 3.42 |

Visualizations

Caption: Experimental workflow for the quantification of 6-Hydroxyflavone-β-D-glucoside.

References

- 1. 6-Hydroxyflavone-beta-D-glucoside | 128401-92-3 | FH65890 [biosynth.com]

- 2. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. researchgate.net [researchgate.net]

- 5. PhotochemCAD | 6-Hydroxyflavone [photochemcad.com]

Application Note: Identification of 6-Hydroxyflavone-β-D-glucoside Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and semi-quantitative analysis of metabolites of 6-Hydroxyflavone-β-D-glucoside in in vitro metabolism models, such as human liver microsomes (HLM). The described methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective detection of potential phase I and phase II metabolites. This protocol is intended to guide researchers in drug development and metabolic studies in characterizing the biotransformation of flavonoid glycosides.

Introduction

Flavonoids are a class of natural compounds with various reported health benefits. 6-Hydroxyflavone-β-D-glucoside is a flavonoid glycoside of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential for drug-drug interactions. The primary metabolic pathways for flavonoid glycosides often involve initial deglycosylation to the aglycone, followed by phase I (oxidation, reduction, hydrolysis) and phase II (glucuronidation, sulfation) conjugation reactions.[1][2] This application note details a robust LC-MS/MS method for the comprehensive profiling of these metabolites.

Predicted Metabolic Pathway

The metabolism of 6-Hydroxyflavone-β-D-glucoside is expected to proceed through several key steps. Initially, the glycosidic bond may be cleaved to yield the aglycone, 6-Hydroxyflavone. This aglycone can then undergo further phase I metabolism, such as additional hydroxylation, catalyzed by cytochrome P450 enzymes.[3][4] Subsequently, both the parent glycoside and its aglycone, along with any hydroxylated intermediates, can be conjugated with glucuronic acid or sulfate groups in phase II reactions to facilitate excretion.

Caption: Predicted metabolic pathway of 6-Hydroxyflavone-β-D-glucoside.

Experimental Protocol

This protocol outlines an in vitro metabolism study using human liver microsomes (HLM), followed by sample preparation and LC-MS/MS analysis.

I. In Vitro Metabolism with Human Liver Microsomes

-

Reagents and Materials:

-

6-Hydroxyflavone-β-D-glucoside

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing MgCl₂, Glc-6-P, Glc-6-PDH, and NADP⁺)

-

Uridine 5′-diphospho-glucuronic acid (UDPGA) for phase II reactions

-

Phosphate buffered saline (PBS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

-

Incubation Procedure:

-

Prepare a stock solution of 6-Hydroxyflavone-β-D-glucoside in DMSO.

-

In a microcentrifuge tube, combine PBS, HLM, and the NADPH regenerating system.

-

For phase II metabolite investigation, add UDPGA to the mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 6-Hydroxyflavone-β-D-glucoside to a final concentration of 1-10 µM.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile. This also serves to precipitate the proteins.

-

Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without the substrate (blank).

-

II. Sample Preparation

-

Protein Precipitation and Extraction:

-

Following the addition of acetonitrile, vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge to remove any particulates.

-

Transfer the final supernatant to an HPLC vial for analysis.

-

III. LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoids and their metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute more hydrophobic compounds. An example gradient is provided in the table below.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization for the parent compound and its metabolites. Flavonoids often ionize well in negative mode.[5]

-

Scan Mode:

-

Full Scan: To initially identify the m/z of potential metabolites.

-

Product Ion Scan (PIS): To obtain fragmentation patterns of the parent compound and potential metabolites.

-

Multiple Reaction Monitoring (MRM): For targeted and more sensitive detection and semi-quantitation of expected metabolites.

-

-

Key MS Parameters (to be optimized):

-

Capillary Voltage: ~3.0-4.0 kV

-

Cone Voltage: ~20-40 V

-

Source Temperature: ~120-150°C

-

Desolvation Gas Temperature: ~350-500°C

-

Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to achieve optimal fragmentation.

-

-

Data Presentation

The identification of metabolites is based on the comparison of their retention times and mass spectra with the parent compound. The expected mass shifts for common metabolic transformations are summarized in the table below.

| Metabolic Transformation | Mass Change (Da) |

| Deglycosylation (loss of glucose) | -162.05 |

| Hydroxylation | +15.99 |

| Glucuronidation | +176.03 |

| Sulfation | +79.96 |

Example Quantitative Data (Hypothetical Peak Areas from MRM Analysis)

| Analyte | t=0 min | t=30 min | t=60 min | t=120 min |

| 6-Hydroxyflavone-β-D-glucoside | 1,500,000 | 850,000 | 400,000 | 150,000 |

| 6-Hydroxyflavone (Aglycone) | 0 | 250,000 | 450,000 | 300,000 |

| Hydroxylated Metabolite | 0 | 50,000 | 120,000 | 180,000 |

| Glucuronide Conjugate | 0 | 150,000 | 350,000 | 600,000 |

Experimental Workflow

Caption: Workflow for the identification of 6-Hydroxyflavone-β-D-glucoside metabolites.

Conclusion

The described LC-MS/MS protocol provides a comprehensive framework for the identification and semi-quantitative analysis of the metabolites of 6-Hydroxyflavone-β-D-glucoside. This methodology is essential for understanding the metabolic stability and biotransformation pathways of this compound, which are critical aspects of early-stage drug development and natural product research. The protocol can be adapted for various biological matrices and further validated for quantitative applications.

References

- 1. In Vitro Liver Metabolism of Six Flavonoid C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Metabolism of Six C-Glycosidic Flavonoids from Passiflora incarnata L. [mdpi.com]

- 3. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for assessing the antioxidant capacity of "6-Hydroxyflavone-beta-D-glucoside" using DPPH assay

Application Note & Protocol: DPPH Radical Scavenging Assay for 6-Hydroxyflavone-beta-D-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][3] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay. Flavonoids are a significant group of phenolic compounds known to exhibit antioxidant properties.[4]

Experimental Protocol

This protocol is optimized for a 96-well microplate format, which allows for high-throughput screening.

1. Materials and Reagents

-

Test Compound: this compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): (MW: 394.32 g/mol )

-

Standard Antioxidant: Ascorbic acid or Trolox

-

Solvent: HPLC-grade Methanol or Ethanol

-

96-well microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 517 nm

-

Analytical balance

-

Volumetric flasks and necessary glassware

2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM):

-

Accurately weigh 3.94 mg of DPPH powder.

-

Dissolve it in 100 mL of methanol in a volumetric flask.

-

Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C.[1] This solution should be prepared fresh before use.

-

-

Test Compound Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve it in 10 mL of methanol. This will be your primary stock solution.

-

-

Standard Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

-

Accurately weigh 10 mg of Ascorbic Acid.

-

Dissolve it in 10 mL of methanol.

-

-

Working Solutions:

-

Prepare a series of dilutions of the test compound and the standard antioxidant from their respective stock solutions. A typical concentration range for flavonoids might be 10, 25, 50, 100, and 200 µg/mL.

-

Use methanol as the diluent.

-

3. Assay Procedure

-

Plate Setup: Add 100 µL of the different concentrations of the test compound and standard solutions into separate wells of a 96-well plate.

-

Blank/Control:

-

Sample Blank: Add 100 µL of each sample concentration to separate wells, and add 100 µL of methanol (instead of DPPH solution). This is to account for any absorbance from the sample itself.

-

Negative Control: Add 100 µL of methanol to several wells. This will be the control (A_control), representing 0% scavenging.

-

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[5]

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1][6] The incubation period is critical for the reaction to stabilize.

-

Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[1][3]

Data Presentation and Analysis

1. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control: is the absorbance of the negative control (DPPH solution + methanol).

-

A_sample: is the absorbance of the test sample (DPPH solution + test compound). If the sample blank shows significant absorbance, it should be subtracted from A_sample.

2. Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[7][8]

-

Plot a graph with the percentage of scavenging activity on the Y-axis and the corresponding concentration of the test compound on the X-axis.

-

Determine the IC50 value from the graph by identifying the concentration that corresponds to 50% scavenging. This can be done through linear regression analysis of the dose-response curve.[7][8] A lower IC50 value indicates higher antioxidant activity.[8]

Example Data Tables

Table 1: Raw Absorbance Data at 517 nm

| Concentration (µg/mL) | Sample Absorbance (A_sample) | % Scavenging |

| Control (0) | 0.950 | 0.0% |

| 10 | 0.810 | 14.7% |

| 25 | 0.655 | 31.1% |

| 50 | 0.485 | 48.9% |

| 100 | 0.260 | 72.6% |

| 200 | 0.115 | 87.9% |

Table 2: Summary of Antioxidant Capacity

| Compound | IC50 Value (µg/mL) |

| This compound | 51.5 |

| Ascorbic Acid (Standard) | 8.2 |

Visualized Workflow and Reaction

DPPH Assay Workflow

Caption: Workflow diagram illustrating the key steps of the DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2.6. Determination of Total Phenols, Flavonoids, Non-Flavonoids, and Total Antioxidant Capacity [bio-protocol.org]

- 4. Antioxidant ability of various flavonoids against DPPH radicals and LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free radical scavenging activity [protocols.io]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Hydrolysis of 6-Hydroxyflavone-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of 6-Hydroxyflavone-beta-D-glucoside to its aglycone, 6-Hydroxyflavone. This process is crucial for researchers studying the biological activities of 6-Hydroxyflavone, as the aglycone form is often more readily absorbed and biologically active than its glycoside precursor.[1][2] 6-Hydroxyflavone has demonstrated various pharmacological properties, including anti-inflammatory and neuroprotective effects, making it a compound of interest in drug development.[3][4][5]

Introduction

Flavonoids are a diverse group of plant secondary metabolites that are commonly found in glycosylated forms in nature. The sugar moiety enhances their solubility and stability within the plant. However, for biological activity and absorption in humans, the sugar part often needs to be cleaved to release the active aglycone.[1][2] Enzymatic hydrolysis is a mild and specific method for this conversion, preferable to acid hydrolysis which can cause degradation of the target molecule.[6]

This document outlines the use of β-glucosidase for the targeted hydrolysis of this compound.

Data Presentation

Table 1: General Comparison of Hydrolysis Methods for Flavonoid Glycosides

| Parameter | Enzymatic Hydrolysis | Acid Hydrolysis |

| Specificity | High (Enzyme specific to β-glucosidic bond) | Low (Can degrade the aglycone) |

| Reaction Conditions | Mild (Physiological pH and temperature) | Harsh (Strong acids and high temperatures) |

| Byproducts | Minimal (Glucose is the main byproduct) | Potential for degradation products |

| Efficiency | Can be high with optimized conditions | Can be rapid but may lead to lower yield of desired aglycone |

Table 2: Typical Reaction Conditions for Enzymatic Hydrolysis of Flavonoid Glycosides

| Enzyme | Substrate | pH | Temperature (°C) | Incubation Time | Reference |

| β-Glucosidase (from Pyrococcus furiosus) | Hesperidin | 5.5 | 95 | Not specified | [7] |

| Snailase | Various flavonoid glycosides | 5.5 | 37 | 25 min | [6] |

| β-Glucosidase | Quercetin glucosides | Not specified | 45 | 3 h | [8][9] |

| Cellulase/Hemicellulase | Flavonoids from celery | 3.0 | 45 | 4 h | [10] |

| β-Glucosidase (from almond) | Flavonol β-D-glucoside | 6.86 | Not specified | 1 - 30 min | [11] |

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using β-Glucosidase